

An In-depth Technical Guide to Dioleoyl Hydrogen Phosphate (CAS 14450-07-8)

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Compound of Interest

Compound Name: Dioleoyl hydrogen phosphate

Cat. No.: B075827

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Abstract

Dioleoyl hydrogen phosphate (CAS 14450-07-8) is a synthetic dialkyl phosphate that has garnered significant attention in pharmaceutical and biotechnological research. Its amphiphilic nature, characterized by a hydrophilic phosphate head group and two unsaturated oleyl lipid chains, makes it a versatile component in various formulations. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies pertaining to **dioleoyl hydrogen phosphate**. A significant focus is placed on its critical role in drug delivery systems, particularly in the formation and function of liposomes. This document adheres to stringent data presentation and visualization requirements to serve as a practical resource for professionals in the field.

Chemical and Physical Properties

Dioleoyl hydrogen phosphate is a well-defined chemical entity with properties that are crucial for its application in drug delivery and other areas. A summary of its key properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	14450-07-8	
Molecular Formula	C ₃₆ H ₇₁ O ₄ P	
Molecular Weight	598.92 g/mol	
Appearance	Liquid	[1]
Solubility	Slightly soluble in water; soluble in ethanol.	[1]
Density	0.929 g/cm ³	
Boiling Point	651.4 °C at 760 mmHg	
Flash Point	347.7 °C	
pKa	1.49 ± 0.50 (Predicted)	
LogP	13.19 (Predicted)	
Stability	Stable under normal conditions. Can be hydrolyzed under strong acidic conditions and is easily oxidized.	[1]

Synthesis of Dioleoyl Hydrogen Phosphate

The synthesis of **dioleoyl hydrogen phosphate** can be achieved through several methods. The most common and versatile approach involves the reaction of oleyl alcohol with a phosphorylating agent, such as phosphorus oxychloride, followed by hydrolysis.[2]

Experimental Protocol: Synthesis via Phosphorus Oxychloride

This protocol describes a general, two-step process for the synthesis of dialkyl phosphates, which can be adapted for **dioleoyl hydrogen phosphate**. [2]

Materials:

- Oleyl alcohol
- Phosphorus oxychloride (POCl_3)
- Triethylamine
- Toluene (anhydrous)
- Steam (or deionized water)
- Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve oleyl alcohol (2 equivalents) and triethylamine (1 equivalent) in anhydrous toluene.
- **Phosphorylation:** Cool the solution in an ice bath. Add phosphorus oxychloride (1 equivalent) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or ^{31}P -NMR is recommended). A precipitate of triethylamine hydrochloride will form.
- **Filtration:** Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous toluene.
- **Hydrolysis:** Treat the filtrate with steam passed through the solution or by carefully adding deionized water. This step hydrolyzes the intermediate phosphoryl chloride to the desired **dioleyl hydrogen phosphate**.
- **Work-up and Purification:** After hydrolysis, the organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the

crude **dioleoyl hydrogen phosphate**. Further purification can be achieved by column chromatography if necessary.

DOT Diagram: Synthesis Workflow

Caption: A simplified workflow for the synthesis of **dioleoyl hydrogen phosphate**.

Analytical Methodologies

The characterization and quality control of **dioleoyl hydrogen phosphate** are crucial for its application in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two primary analytical techniques employed.

³¹P-NMR Spectroscopy

³¹P-NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds like **dioleoyl hydrogen phosphate**. It provides specific information about the chemical environment of the phosphorus atom.

Experimental Protocol: ³¹P-NMR Analysis

The following is a general protocol for the ³¹P-NMR analysis of phospholipids, which can be applied to **dioleoyl hydrogen phosphate**.[\[1\]](#)[\[3\]](#)

Sample Preparation:

- Dissolve a known amount of the **dioleoyl hydrogen phosphate** sample in a suitable deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

- Spectrometer Frequency: 161.9 MHz for ³¹P
- Pulse Angle: 45-60°
- Acquisition Time: ~1-2 seconds

- Relaxation Delay: 2-5 seconds
- Number of Scans: 128 or more, depending on the sample concentration
- Decoupling: Proton decoupling (e.g., WALTZ-16) is typically used to simplify the spectrum.
- Reference: 85% H_3PO_4 is used as an external standard ($\delta = 0$ ppm).

Expected Results:

The ^{31}P -NMR spectrum of pure **dioleoyl hydrogen phosphate** is expected to show a single sharp peak in the characteristic chemical shift region for dialkyl phosphates. The presence of other peaks may indicate impurities such as monooleoyl hydrogen phosphate or trioleoyl phosphate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a common method for the analysis and purification of **dioleoyl hydrogen phosphate**, leveraging its hydrophobic nature.

Experimental Protocol: RP-HPLC Analysis

A general RP-HPLC method for the analysis of dialkyl phosphates is described below. Method optimization will be required for specific applications.

Chromatographic Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid or another suitable modifier. A typical gradient might start at 80% ACN and increase to 100% ACN over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm) if the molecule has some UV absorbance. Mass spectrometry (MS) can also be coupled for identification.

- Injection Volume: 10-20 μL .

Sample Preparation:

- Dissolve the **dioleoyl hydrogen phosphate** sample in a suitable solvent, such as the initial mobile phase composition or isopropanol.
- Filter the sample through a 0.45 μm syringe filter before injection.

Role in Drug Delivery: Liposomes

Dioleoyl hydrogen phosphate is a key excipient in the formulation of liposomes, which are vesicular drug delivery systems composed of a lipid bilayer.^[4] Its amphiphilic structure allows it to integrate into the liposomal membrane, influencing its properties and performance.

Mechanism of Action in Liposomes

The inclusion of **dioleoyl hydrogen phosphate** in liposomal formulations contributes to several key characteristics:

- **Membrane Fluidity and Stability:** The two unsaturated oleyl chains of **dioleoyl hydrogen phosphate** introduce "kinks" in the lipid packing, which increases the fluidity of the liposomal membrane.^[4] This can be advantageous for the fusion of the liposome with the cell membrane, facilitating the release of the encapsulated drug into the target cell.
- **Surface Charge:** The phosphate head group imparts a negative charge to the surface of the liposome at physiological pH. This can prevent aggregation of liposomes through electrostatic repulsion and can also influence their interaction with biological membranes and proteins.
- **Enhanced Drug Encapsulation:** Its amphiphilic nature can aid in the encapsulation of both hydrophilic drugs (in the aqueous core) and hydrophobic drugs (within the lipid bilayer).

Experimental Protocol: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for preparing unilamellar liposomes.

Materials:

- Primary lipid (e.g., phosphatidylcholine)
- **Dioleoyl hydrogen phosphate**
- Cholesterol (optional, for membrane stabilization)
- Chloroform or a chloroform/methanol mixture
- Aqueous buffer (e.g., phosphate-buffered saline, PBS)
- Drug to be encapsulated

Procedure:

- **Lipid Film Formation:** Dissolve the lipids (e.g., phosphatidylcholine, **dioleoyl hydrogen phosphate**, and cholesterol in a desired molar ratio) in chloroform in a round-bottom flask. If encapsulating a lipophilic drug, it should be added at this stage.
- **Solvent Evaporation:** Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
- **Hydration:** Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask. The temperature should be maintained above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).
- **Extrusion:** To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 10-20 times.
- **Purification:** Remove the unencapsulated drug by dialysis, size exclusion chromatography, or centrifugation.

DOT Diagram: Liposome-Mediated Drug Delivery

Caption: The process of a liposome fusing with a cell to deliver its drug cargo.

Toxicology and Safety

Dioleoyl hydrogen phosphate is generally considered to be of low toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl phosphates, including dioleoyl phosphate, are safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[5] However, specific LD50 data for **dioleoyl hydrogen phosphate** is not readily available in the public domain. As with any chemical, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.

Role in Cellular Signaling: A Hypothetical Perspective

Currently, there is no direct evidence in the scientific literature to suggest that **dioleoyl hydrogen phosphate** itself acts as a signaling molecule or directly participates in specific cellular signaling pathways. Its primary role is as a structural component of lipid-based formulations.

However, by facilitating the delivery of active pharmaceutical ingredients into cells, **dioleoyl hydrogen phosphate** can be indirectly involved in modulating cellular signaling. For instance, if a liposome containing a kinase inhibitor is delivered into a cancer cell, the inhibitor can then interfere with a specific signaling pathway (e.g., the PI3K/Akt/mTOR pathway).

DOT Diagram: Hypothetical Indirect Involvement in Cell Signaling

Caption: A hypothetical diagram illustrating the indirect influence of a drug-carrying liposome on a cellular signaling pathway.

Conclusion

Dioleoyl hydrogen phosphate is a valuable and versatile excipient for researchers, scientists, and drug development professionals. Its well-defined chemical and physical properties, coupled with its ability to enhance the performance of liposomal drug delivery systems, make it an important tool in the development of novel therapeutics. While further research is needed to fully elucidate its toxicological profile and potential interactions with biological systems, the existing data supports its continued use in a wide range of applications. This technical guide

provides a solid foundation of information and practical protocols to aid in the effective utilization of **dioleoyl hydrogen phosphate** in a research and development setting.

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